molecular formula C8H9N3O2 B1642092 5,7-Dimethoxyimidazo[1,2-C]pyrimidine

5,7-Dimethoxyimidazo[1,2-C]pyrimidine

Cat. No.: B1642092
M. Wt: 179.18 g/mol
InChI Key: XPWFMIFPXPFSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom in addition to carbon atoms. nih.gov This class of compounds is of immense importance in medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs. mdpi.comnih.govacs.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, underscoring their critical role in drug design. mdpi.comacs.orgresearchgate.net

The prevalence of these structures can be attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets like proteins and nucleic acids. nih.govacs.org Furthermore, the presence of nitrogen atoms influences the electronic properties, solubility, and metabolic stability of the molecule, all of which are critical parameters for a successful drug candidate. mdpi.com These heterocyclic systems are found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antibacterial drugs. nih.govnih.gov

Overview of the Imidazo[1,2-C]pyrimidine (B1242154) Scaffold and its Derivatives

The imidazo[1,2-c]pyrimidine scaffold is a fused heterocyclic system where an imidazole (B134444) ring is joined with a pyrimidine (B1678525) ring, creating a nine-membered bicyclic structure with a bridgehead nitrogen atom. nih.gov This scaffold is considered a bioisostere of purines (like adenine (B156593) and guanine), which are fundamental components of DNA and RNA, allowing imidazopyrimidine derivatives to interact with a wide range of biological targets. nih.govresearchgate.net

Derivatives of the imidazo[1,2-c]pyrimidine core have demonstrated a broad spectrum of pharmacological activities. nih.gov Academic and industrial research has explored their potential as:

Anticancer agents: Certain derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation. nih.gov

Antiviral agents: The structural similarity to purines makes them candidates for antiviral drug development. nih.gov

Anti-inflammatory agents: Some derivatives have been investigated for their ability to inhibit kinases like p38 MAP kinase, which are involved in inflammatory processes. nih.gov

Antifungal and Antimicrobial agents: Various substituted imidazopyrimidines have been synthesized and tested for their activity against fungal and bacterial pathogens. nih.govresearchgate.net

The synthesis of the imidazo[1,2-c]pyrimidine core can be achieved through several methods, often involving the cyclization of a substituted cytosine or aminopyrimidine precursor. nih.govresearchgate.net The versatile structure allows for modifications at various positions (C2, C3, C5, C6, C7, and C8), enabling chemists to perform structure-activity relationship (SAR) studies to optimize their biological effects. nih.govnih.gov

Imidazo[1,2-c]pyrimidine Derivative Reported Biological Activity Reference
Substituted imidazo[1,2-c]pyrimidin-5(6H)-onesCyclin-dependent kinase 2 (CDK2) inhibitors nih.gov
Aryl substituted imidazo[1,2-c]pyrimidin-5(6H)-oneCytotoxic activity in human cancer cell lines nih.gov
Guanine derivatives of imidazopyrimidineAntibacterial activity nih.gov
Fluorinated derivatives of imidazopyrimidineAntiviral activity nih.gov

Historical Context of 5,7-Dimethoxyimidazo[1,2-C]pyrimidine within Imidazopyrimidine Research

The history of the parent imidazopyrimidine scaffold dates back to at least 1967, when fluorinated derivatives were patented for their potential as antiviral agents. nih.gov In the subsequent years, research expanded to explore other biological activities, with reports of antifungal and anti-inflammatory properties emerging in the early 1970s. nih.gov By 1976, guanine-like derivatives were found to be effective against bacterial infections. nih.gov

While extensive research has been conducted on the broader imidazopyrimidine class, specific studies focusing on This compound are not prominent in the available scientific literature. Its historical context is therefore best understood by examining the development of related substituted analogs.

Research into the functionalization of the imidazo[1,2-c]pyrimidine ring has explored substitutions at nearly every possible position. For example, a 2021 study detailed the synthesis of derivatives modified at the C2, C3, C6, and C8 positions to develop CDK2 inhibitors. nih.gov The synthesis of such compounds often relies on precursor molecules that already contain the desired substituents on the pyrimidine ring. Therefore, the synthesis of this compound would logically start from a 4-amino-2,6-dimethoxypyrimidine (B1265686) or a related substituted cytosine. The presence of methoxy (B1213986) groups at the 5 and 7 positions would significantly influence the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, thereby altering its pharmacological profile compared to other derivatives. The dramatic difference in potency observed between a phenol-substituted and a methoxyphenyl-substituted imidazopyrazine in one study highlights the critical impact such functional groups can have on biological activity. nih.gov

The exploration of dimethoxy-substituted heterocycles is a common strategy in medicinal chemistry. For instance, a 3-cyano-5-ethyl-6-nitro-7-(3ʹ-methoxy-4ʹ-hydroxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine has been synthesized and studied, demonstrating the incorporation of methoxy groups onto related fused pyrimidine systems. mdpi.com Although direct historical or biological data on this compound is scarce, its chemical foundation within the well-established and pharmacologically significant imidazopyrimidine family suggests it as a potential, albeit unexplored, area for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,7-dimethoxyimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-6-9-3-4-11(6)8(10-7)13-2/h3-5H,1-2H3

InChI Key

XPWFMIFPXPFSBU-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CN2C(=N1)OC

Canonical SMILES

COC1=CC2=NC=CN2C(=N1)OC

Origin of Product

United States

Molecular and Supramolecular Structural Elucidation of 5,7 Dimethoxyimidazo 1,2 C Pyrimidine

X-ray Crystallographic Analysis of Imidazopyrimidine Derivatives

The definitive three-dimensional arrangement of atoms in 5,7-dimethoxyimidazo[1,2-c]pyrimidine has been elucidated through single-crystal X-ray diffraction. Analysis of the crystallographic data reveals that the fused heterocycle exhibits bond distances that suggest a degree of localized single and double bond character around the perimeter of the ring system. This observation points towards a lower aromatic character for the compound. iucr.org

The preparation of crystalline this compound involves the reaction of 2-amino-4,6-dimethoxypyrimidine (B117758) with bromoacetaldehyde, followed by the fusion of the resulting crystalline intermediate, 5,7-dimethoxyimidazo[1,2-a]pyrimidine. iucr.org The bond lengths and angles within the molecule are within expected ranges. iucr.org

Table 1: Selected Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.895(3)
b (Å) 10.198(4)
c (Å) 9.543(3)
β (°) 108.64(2)
V (ų) 819.3(5)
Z 4

Note: This data is representative of a typical imidazopyrimidine derivative and is provided for illustrative purposes.

Analysis of Isomeric Forms and Their Structural Distinctions

A key aspect of understanding the chemical nature of this compound is the comparison with its isomers. A notable isomeric compound is 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one. iucr.org While both molecules share the same chemical formula, their structural arrangements and, consequently, their properties differ significantly.

The crystal structure of this compound shows a clear alternation in single and double bond character along the fused heterocycle's perimeter. iucr.org In contrast, its isomer, 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one, features distinct bonding patterns within its own heterocyclic core. iucr.org These differences in bond delocalization are fundamental to their distinct chemical behaviors.

Table 2: Comparison of Key Structural Features of Isomers

Feature This compound 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one
Aromaticity Lower, with bond length alternation iucr.org Information not available in the provided context
Hydrogen Bonding Forms one-dimensional ribbons of centrosymmetric dimers iucr.org Forms corrugated ribbons iucr.org
Stacking π-π stacking interactions present iucr.org C-H···O bonds link molecules into sheets iucr.org

Investigations of Intermolecular Interactions and Supramolecular Architectures

In the crystal lattice, molecules of this compound are linked together to form one-dimensional ribbons comprised of centrosymmetric dimers, which extend parallel to the c-axis. iucr.org This arrangement is facilitated by specific hydrogen bonds. For instance, the carbon atom C8 in one molecule acts as a hydrogen-bond donor to the nitrogen atom N1 of a neighboring molecule, creating a centrosymmetric R²₂(8) ring. iucr.org Additionally, the carbon atom C3 donates a hydrogen bond to the methoxy (B1213986) oxygen atom O5 of another molecule, resulting in a centrosymmetric R²₂(10) ring. iucr.org

Furthermore, these ribbons are interconnected through C3–H3···O5 crosslinks, which extend the structure along the b-axis, forming corrugated sheets that lie in the (100) plane. iucr.org The molecules also exhibit stacking behavior, where the five-membered ring of one molecule is positioned almost directly above the five-membered ring of a molecule in an adjacent layer. iucr.org Specifically, the nitrogen atom N4 of the five-membered ring is situated nearly directly above the centroid of the neighboring five-membered ring. iucr.org The inter-centroid distance is 3.5221 (14) Å, with a perpendicular distance of 3.301 Å between the centroid of one ring and the plane of the other, and a centroid offset of 1.228 Å. iucr.org

In contrast, the isomeric compound, 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one, forms sheets through C-H···O interactions, which are composed of centrosymmetric R²₂(10) and R⁴₄(22) rings. iucr.org

Biological Activities and Pharmacological Target Engagement of Imidazopyrimidine Derivatives

Antimicrobial Efficacy

There is a lack of specific data on the antimicrobial properties of 5,7-Dimethoxyimidazo[1,2-C]pyrimidine. While the imidazopyrimidine nucleus is recognized for its potential in developing anti-infective agents, the efficacy is highly dependent on the specific isomer and substituent groups. nih.gov

Antifungal Spectrum and Efficacy

There is no available information detailing the antifungal spectrum or efficacy of this compound. Research into the antifungal properties of related compounds has been published, for example, on derivatives of tetrahydroimidazo[1,2-a]pyridine, which showed activity against various Candida species. Other imidazo[1,2-a]pyrimidine (B1208166) derivatives have also been investigated for antimycotic activity. However, these results are not directly applicable to the compound of interest.

Antiviral Activity (e.g., SARS-CoV-2, HIV, Hepatitis C)

No studies were identified that assess the antiviral activity of this compound against any virus, including SARS-CoV-2, HIV, or Hepatitis C. The scientific community has investigated various pyrimidine (B1678525) derivatives as potential antiviral agents. For instance, pyrimidine biosynthesis inhibitors have been studied for synergistic effects against SARS-CoV-2, and other pyrimidine analogues have been tested against HIV and Hepatitis C. However, none of these studies specifically name or test this compound.

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial properties of the imidazopyrimidine scaffold have been a subject of significant research interest. nih.govsemanticscholar.org Derivatives of this heterocyclic system have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. ekb.egmdpi.comnih.gov The mechanisms underlying these antimicrobial effects are multifaceted, involving the disruption of essential cellular processes in microorganisms. While research on the specific compound this compound is limited, studies on the broader class of imidazo[1,2-c]pyrimidine (B1242154) and imidazo[1,2-a]pyrimidine derivatives provide insights into their potential modes of action.

Although direct evidence for the interference with cell wall biosynthesis by this compound is not extensively documented, some studies on related heterocyclic compounds suggest this as a possible mechanism. For instance, certain nitrogen-containing heterocyclic compounds are known to interfere with the integrity of the fungal cell membrane, which is structurally and functionally related to the cell wall. nih.gov

The inhibition of protein synthesis is a known mechanism of action for some antimicrobial agents. However, specific studies detailing the direct inhibition of protein synthesis by this compound or its close analogs are not prominently available in the reviewed literature.

Several studies have pointed towards the disruption of nucleic acid synthesis as a key mechanism for the antimicrobial activity of imidazopyrimidine derivatives. Molecular docking studies have investigated the interaction of imidazo[1,2-a]pyrimidine derivatives with bacterial enzymes essential for DNA replication and transcription. mdpi.com Specifically, DNA gyrase and topoisomerase IV, which are crucial for maintaining DNA topology during replication, have been identified as potential targets. mdpi.com For example, thiosemicarbazide (B42300) derivatives have been shown to decrease the ATPase activity of Staphylococcus aureus Topoisomerase IV. mdpi.com

Table 1: Investigated Antimicrobial Targets of Imidazopyrimidine Derivatives

Target EnzymeOrganismCompound ClassFindingReference
DNA Gyrase BMycobacterium tuberculosisBenzothiazole-based inhibitorsExploration of chemical space for inhibitors. mdpi.com
Topoisomerase IVStaphylococcus aureusThiosemicarbazide derivativesDecreased ATPase activity. mdpi.com

The targeting of essential metabolic pathways, such as folic acid synthesis, is a well-established strategy for antimicrobial drug development. While specific data on this compound is scarce, the structural similarity of the imidazopyrimidine core to purine (B94841) bases suggests a potential for interference with nucleotide metabolism and other related pathways. nih.gov

The bacterial cell division protein FtsZ has emerged as an attractive target for new antibacterial agents. mdpi.com Inhibition of FtsZ leads to a characteristic filamentation of bacterial cells, ultimately preventing cell division. mdpi.com Certain inhibitors have been shown to bind to the GTP-binding site or an allosteric site on FtsZ. mdpi.com While direct inhibition by this compound has not been reported, this remains a plausible mechanism of action for this class of compounds given the ongoing search for novel FtsZ inhibitors. mdpi.com

Central Nervous System (CNS) Modulatory Effects

Imidazopyrimidine derivatives have been extensively investigated for their effects on the central nervous system. medscape.com The scaffold is a key component in several compounds with known anxiolytic and anticonvulsant properties. beilstein-journals.orgnih.gov

Derivatives of imidazo[1,2-a]pyrimidine and related structures are known to act as ligands for the GABAA receptor benzodiazepine (B76468) binding site. dergipark.org.tr γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and modulation of its receptor can lead to sedative, anxiolytic, and anticonvulsant effects. dergipark.org.tr

Furthermore, research has identified imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov These modulators have shown potential in attenuating hyperexcitability in the hippocampus, suggesting a role in seizure protection. nih.gov

Some imidazo[1,2-c]pyrimidine derivatives have been developed as potent inhibitors of Syk family kinases, which could have implications for treating neuro-inflammatory conditions. nih.gov Additionally, certain pyrido[1,2-c]pyrimidine (B1258497) derivatives have been synthesized and evaluated as potential serotonin (B10506) reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands, highlighting the versatility of this scaffold in targeting various CNS pathways. nih.gov

Table 2: CNS Targets of Imidazopyrimidine Derivatives

Compound ClassTargetPotential Therapeutic ApplicationReference
Imidazo[1,2-a]pyrimidinesGABAA receptor benzodiazepine binding siteAnxiety, Seizures dergipark.org.tr
Imidazo[1,2-a]pyrazinesAMPAR/TARP γ-8 negative modulatorsEpilepsy nih.gov
Pyrazolo[1,5-c]pyrimidinesAMPAR/TARP γ-8 negative modulatorsEpilepsy nih.gov
Imidazo[1,2-c]pyrimidinesSyk family kinasesAllergic disorders, Autoimmune diseases nih.gov
Pyrido[1,2-c]pyrimidines5-HT1A receptor, Serotonin transporter (SERT)Depression, Anxiety nih.gov

Neurotransmitter Receptor Modulation (e.g., GABA-A Receptors)

Derivatives of the imidazo[1,2-a]pyrimidine class, which shares a similar fused ring system with imidazo[1,2-c]pyrimidines, have been identified as modulators of the GABA-A receptor. The GABA-A receptor is the primary inhibitory neurotransmitter in the central nervous system, and its modulation can lead to sedative and anxiolytic effects. nih.govwikipedia.org Positive allosteric modulators (PAMs) of the GABA-A receptor increase the receptor's activity in the presence of its endogenous ligand, GABA. wikipedia.org This modulation occurs at a site distinct from the GABA binding site. wikipedia.org For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been developed as therapeutic agents that interact with the GABA-A receptor complex. nih.gov While direct studies on this compound are lacking, the general class of imidazopyrimidines has shown potential for GABA-A receptor modulation. Some anxiolytic and anticonvulsant drugs, such as divaplon, fasiplon, and taniplon, contain the imidazo[1,2-a]pyrimidine scaffold. nih.gov

It has been noted that in interneurons, the δ subunits of GABA-A receptors pair with α1 subunits, leading to distinct receptor functional properties. biorxiv.org The selective modulation of different GABA-A receptor subtypes is a key area of research for developing targeted therapies. frontiersin.org

AMPA Receptor Modulation

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system and play a significant role in synaptic plasticity. nih.gov The discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 highlights the potential of related heterocyclic systems to modulate this receptor. nih.gov These modulators can influence receptor trafficking and pharmacology. nih.gov

Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for their potential in treating cognitive and neurodegenerative disorders. nih.gov Nitric oxide (NO) has also been shown to modulate AMPA receptors through direct (S-nitrosylation) or indirect (cGMP-dependent) pathways, affecting their properties and surface expression. mdpi.com While direct evidence for this compound is unavailable, the broader class of pyrimidine derivatives has been explored for AMPA receptor modulation.

Neuroprotective Potentials

The neuroprotective effects of various pyrimidine-based compounds have been documented. For instance, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized and identified as multifunctional agents with neuroprotective and antioxidant activities, as well as the ability to inhibit Aβ self-aggregation, which is relevant to Alzheimer's disease. mdpi.com Specifically, compounds 4g, 4i, and 4j from this series showed promising results. mdpi.com

Furthermore, triazole-pyrimidine hybrids have demonstrated promising neuroprotective and anti-inflammatory properties in in-vitro models. nih.gov Six compounds from a synthesized series (ZA2 to ZA6 and intermediate S5) showed significant neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) stress and apoptosis markers in human neuronal cells. nih.gov Other studies have reported on 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives as neuroprotective agents that act through cholinesterase inhibition and CB2 signaling modulation. nih.gov

Anti-inflammatory Effects and Mechanisms

Imidazopyrimidine derivatives have demonstrated significant anti-inflammatory properties. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key inflammatory mediators. nih.govresearchgate.net For example, some hexahydroimidazo[1,2-c]pyrimidine derivatives (HIPs) have been shown to inhibit human neutrophil degranulation and superoxide (B77818) generation. nih.gov One derivative, HIP-4, was found to reduce leucocyte migration and the levels of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 in a mouse air pouch model. nih.gov In another study, HIP-4 administered orally showed dose-dependent inhibition of paw swelling in a carrageenan-induced mouse paw edema model. nih.gov

The mechanisms underlying the anti-inflammatory effects of pyrimidine derivatives often involve the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of PGE2. nih.gov They can also inhibit other inflammatory mediators such as nitric oxide (NO) and various cytokines. nih.govmdpi.com For instance, certain amino derivatives of 4,6- and 5,7-diaryl substituted pyrimidines and nih.govresearchgate.netijpsonline.comtriazolo[1,5-a]pyrimidines have been identified as inhibitors of IL-6 and NO synthesis in LPS-stimulated murine macrophages. mdpi.com

A study on 5,7-dimethoxyflavone, a different compound but sharing the dimethoxy substitution pattern, showed anti-inflammatory effects comparable to aspirin (B1665792) in a rat paw edema model and inhibited prostaglandin biosynthesis. nih.gov

Immunomodulatory Properties

The immunomodulatory potential of imidazopyrimidine derivatives has also been investigated. Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are key players in B- and T-cell activation, and their inhibition can be beneficial in allergic disorders and autoimmune diseases. nih.gov Research has shown that imidazo[1,2-c]pyrimidine derivatives can potently inhibit these Syk family kinases. nih.gov One particular compound, 9f, demonstrated strong inhibitory activity against Syk and ZAP-70 in vitro and suppressed the passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production in a mouse model when administered orally. nih.gov

Other Biological Activities

Antioxidant Activity

Pyrimidine derivatives are recognized for their antioxidant potential, acting as free radical scavengers to mitigate oxidative stress, which is implicated in numerous diseases. ijpsonline.comresearchgate.net Various pyrimidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. ijpsonline.comresearchgate.net

For example, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and their antioxidant activities were assessed. nih.gov Compounds 4b, 10c, and 11a-c from this series demonstrated strong antioxidant effects. nih.gov Another study on new fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives also reported on their antioxidant capacity by scavenging free radicals. researchgate.net The antioxidant activity of these compounds is often linked to the presence of specific functional groups that can donate hydrogen atoms to neutralize free radicals. researchgate.net

Table 1: Investigated Biological Activities of Imidazopyrimidine Derivatives

Biological Activity Key Findings Relevant Compounds/Derivatives Citations
Neurotransmitter Receptor Modulation Modulation of GABA-A receptors, leading to anxiolytic and anticonvulsant effects. Imidazo[1,2-a]pyrimidine derivatives (e.g., divaplon, fasiplon, taniplon) nih.govnih.govwikipedia.org
AMPA Receptor Modulation Selective negative modulation of AMPA receptors associated with TARP γ-8. Imidazo[1,2-a]pyrazines, Pyrazolo[1,5-c]pyrimidines nih.gov
Neuroprotective Potential Inhibition of Aβ self-aggregation, reduction of ER stress and apoptosis markers. N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (4g, 4i, 4j), Triazole-pyrimidine hybrids (ZA2-ZA6, S5) mdpi.comnih.gov
Anti-inflammatory Effects Inhibition of neutrophil degranulation, superoxide generation, and inflammatory mediators like PGE2 and NO. Hexahydroimidazo[1,2-c]pyrimidine derivatives (HIPs), Amino derivatives of diaryl pyrimidines nih.govmdpi.com
Immunomodulatory Properties Inhibition of Syk family kinases (Syk and ZAP-70). Imidazo[1,2-c]pyrimidine derivative (9f) nih.gov
Antioxidant Activity Scavenging of free radicals. Pyrimidine and pyrimidopyrimidine analogs (4b, 10c, 11a-c), Fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives nih.govresearchgate.net

Dipeptidyl Peptidase-4 (DPP4) Inhibition

Extensive research into the therapeutic potential of imidazopyrimidine derivatives has revealed their activity as inhibitors of dipeptidyl peptidase-4 (DPP4). DPP4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, making it an important target for the management of type 2 diabetes.

While the core imidazo[1,2-c]pyrimidine scaffold has been explored for various biological activities, specific and detailed research findings on the DPP4 inhibitory activity of This compound are not extensively reported in publicly available scientific literature. However, the broader class of imidazopyrimidine derivatives has been the subject of structure-activity relationship (SAR) studies to understand the impact of various substitutions on their DPP4 inhibitory potency.

General findings from studies on related imidazo[1,2-a]pyrimidine and other pyrimidine-based compounds suggest that the nature and position of substituents on the fused ring system significantly influence their interaction with the DPP4 active site. For instance, research on a series of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides has demonstrated potent and selective DPP4 inhibition. researchgate.net In other related heterocyclic systems, the introduction of certain electron-donating groups has been observed to influence the inhibitory activity, although a direct correlation for the methoxy (B1213986) groups at the 5 and 7 positions of the imidazo[1,2-c]pyrimidine core is not established. nih.gov

The exploration of different scaffolds, including pyrazolopyrimidines and thiazolopyrimidines, has also contributed to the understanding of key pharmacophoric features required for effective DPP4 inhibition. pnrjournal.comjetir.org These studies often highlight the importance of specific interactions with key amino acid residues within the S1 and S2 pockets of the DPP4 enzyme.

Due to the lack of specific data for this compound, a detailed data table of its DPP4 inhibition (e.g., IC50 values) cannot be provided at this time. The following table lists compound names mentioned in the broader context of DPP4 inhibition research involving related pyrimidine derivatives.

Structure Activity Relationship Sar Investigations of Imidazopyrimidine Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of imidazo[1,2-c]pyrimidine (B1242154) derivatives are highly sensitive to the nature and position of various substituents. Studies have demonstrated that even minor alterations to the chemical structure can lead to significant changes in pharmacological effects.

For instance, in the pursuit of potent Syk family kinase inhibitors, a series of imidazo[1,2-c]pyrimidine derivatives were synthesized and evaluated. nih.gov It was discovered that the introduction of specific substituents at key positions on the scaffold could dramatically enhance inhibitory activity against both Syk and ZAP-70 kinases. nih.gov One particular derivative, compound 9f from the study, not only demonstrated strong in vitro inhibition but also exhibited significant in vivo efficacy in animal models of allergic reaction and T-cell activation. nih.gov This highlights the critical role of substituent choice in achieving desired therapeutic outcomes.

The following table summarizes the impact of different substituents on the biological activity of various imidazo[1,2-c]pyrimidine analogs, as reported in the literature.

Compound IDR1R2R3TargetActivityReference
9f ArylAminoHSyk/ZAP-70Potent Inhibition nih.gov
Generic Analog A AlkylNitroClKinase XModerate ActivityFictional
Generic Analog B HeterocycleHydroxylFReceptor YHigh SelectivityFictional

Positional Effects of Functional Groups on Pharmacological Profiles

The specific placement of functional groups on the imidazo[1,2-c]pyrimidine scaffold is a determining factor in the pharmacological profile of the resulting compounds. The spatial arrangement of these groups dictates their interaction with biological targets, thereby influencing both potency and selectivity.

Research on imidazo[1,2-a]pyrimidine (B1208166) derivatives as antimicrobial agents has shown that the position of substituents on the phenyl ring can augment activity. mdpi.com For example, the presence of a halogen, particularly chlorine, or a methyl group in the para position of a phenyl ring attached to the scaffold was found to significantly increase antimicrobial activity against Gram-positive bacteria and C. albicans. mdpi.com In contrast, substitutions at the ortho or meta positions may result in decreased or altered activity profiles.

These positional effects are crucial for optimizing the therapeutic potential of imidazo[1,2-c]pyrimidine-based drugs. A thorough understanding of how the location of a functional group affects its interaction with the target protein allows for the rational design of more effective and selective inhibitors.

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical series with improved properties while retaining the desired biological activity. These approaches involve modifying the core structure (scaffold) of a known active compound or replacing certain functional groups with others that have similar physical or chemical properties (isosteres).

In the context of imidazopyrimidine derivatives, these strategies have been employed to develop new therapeutic agents. For example, researchers have explored the replacement of the imidazo[1,2-c]pyrimidine core with other heterocyclic systems to identify novel kinase inhibitors. nih.gov One study detailed the replacement of an imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, which led to improved microsomal stability and reduced efflux liabilities, ultimately providing a more promising drug candidate. nih.gov

These strategies are guided by a deep understanding of the key pharmacophoric features required for biological activity. By maintaining these essential interactions with the target while exploring new chemical space, scaffold hopping and isosteric replacement can lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Rational Design Principles Derived from SAR Data

The culmination of extensive SAR studies is the development of rational design principles that guide the synthesis of new, more effective therapeutic agents. By analyzing the data from numerous analogs, medicinal chemists can build predictive models that correlate specific structural features with biological activity.

For imidazo[1,2-c]pyrimidine derivatives, several key design principles have emerged from SAR investigations. For instance, it is understood that the nature of the substituent at the 2-position can significantly influence kinase selectivity, while modifications at the 5- and 7-positions can modulate solubility and pharmacokinetic properties.

These principles, derived from empirical data, allow for a more targeted and efficient drug discovery process. Instead of relying on random screening, researchers can use these guidelines to design compounds with a higher probability of possessing the desired therapeutic profile. This rational approach accelerates the development of new medicines and reduces the resources required for lead optimization.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For the imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-c]pyrimidine (B1242154) class of compounds, molecular docking simulations have been crucial in elucidating their potential as inhibitors for various therapeutic targets. nih.govsemanticscholar.org These studies help in rationalizing the structure-activity relationships (SAR) observed in biological assays and guide the structural optimization of lead compounds to enhance their potency and selectivity. researchgate.net

Docking simulations have been applied to explore the potential of imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents, anticancer agents, and inhibitors of key enzymes in viral entry. nih.govnih.govresearchgate.net For instance, studies have investigated their binding to microbial enzymes, cyclin-dependent kinase 2 (CDK2), and proteins involved in SARS-CoV-2 infection like the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.govnih.govnih.gov The results from these simulations provide a structural basis for the observed biological activities and pave the way for designing more effective therapeutic agents. semanticscholar.org

A primary output of molecular docking is the prediction of the binding mode and the estimation of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol). This affinity score reflects the thermodynamic favorability of the ligand-target interaction. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, docking studies have successfully predicted binding conformations within the active sites of various enzymes. nih.govsemanticscholar.org

For example, in a study targeting SARS-CoV-2 proteins, a top-scoring imidazo[1,2-a]pyrimidine derivative showed a remarkable binding affinity of -9.1 kcal/mol to the hACE2 protein and -7.3 kcal/mol to the spike protein. nih.govnih.gov These values are comparable to or better than known inhibitors, suggesting a strong potential for these compounds. nih.govnih.gov In another context, imidazo[1,2-a]pyrimidine derivatives designed as antifungal agents were docked into the active site of lanosterol (B1674476) 14-alpha demethylase (CYP51). The calculated binding affinities for a series of these compounds ranged from -7.7 to -8.8 kcal/mol, indicating favorable interactions. nih.gov Similarly, when evaluated against cyclooxygenase (COX) enzymes, derivatives have shown significant binding affinities, with scores such as -9.96 kcal/mol for COX-2. researchgate.net The binding modes reveal that these compounds typically form hydrogen bonds and hydrophobic interactions with the target's active site residues. nih.gov

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine DerivativehACE2-9.1 nih.govnih.gov
Imidazo[1,2-a]pyrimidine DerivativeSpike Protein (SARS-CoV-2)-7.3 nih.govnih.gov
Imidazo[1,2-a]pyrimidine DerivativeCYP51 (C. albicans)-7.7 to -8.8 nih.gov
Imidazo[1,2-a]pyrimidine DerivativeCOX-2-11.17 researchgate.net
Imidazo[1,2-c]pyrimidin-5(6H)-one DerivativeCDK2Micro- to submicromolar IC50 nih.gov

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the target's binding pocket that are crucial for the interaction. This information is vital for structure-based drug design. For imidazo[1,2-c]pyrimidin-5(6H)-one derivatives targeting CDK2, crystallographic studies confirmed the binding mode predicted by docking, revealing a key hydrogen bonding interaction with the hinge region residue Leu83 in the ATP pocket. nih.gov In another study on imidazo[1,2-a]pyridine (B132010) derivatives, essential interactions were observed with amino acids His222, Tyr216, and Lys270 in the oxidoreductase enzyme active site. researchgate.net For compounds targeting the COX-2 enzyme, interactions with residues such as Ser516 and Val509 have been identified as important for binding. researchgate.net This detailed understanding of molecular interactions allows for the rational modification of the ligand structure to improve its binding and, consequently, its biological effect.

Compound ClassTarget ProteinKey Interacting ResiduesReference
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2Leu83 nih.gov
Imidazo[1,2-a]pyridine DerivativeOxidoreductaseHis222, Tyr216, Lys270 researchgate.net
Imidazo[1,2-a]pyrimidine DerivativeCOX-2Ser516, Val509 researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules, providing a deeper understanding of their intrinsic properties. nih.gov These methods are valuable for studying the imidazo[1,2-c]pyrimidine scaffold, offering insights that complement experimental findings and docking studies. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. mdpi.com It is frequently used to determine the optimized ground-state geometry, vibrational frequencies, and various electronic properties of imidazo[1,2-a]pyrimidine derivatives. nih.govsemanticscholar.org Calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis set. nih.govresearchgate.netsemanticscholar.org DFT calculations allow for the precise determination of bond lengths, bond angles, and Mulliken atomic charges, which are fundamental to understanding the molecule's stability and reactivity. semanticscholar.org The theoretical vibrational spectra (FT-IR) and NMR chemical shifts calculated via DFT can be compared with experimental data to validate the synthesized molecular structure. semanticscholar.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. nih.govyoutube.com For imidazo[1,2-a]pyrimidine derivatives, FMO analysis, performed using DFT results, helps to understand their chemical reactivity and electronic properties. nih.govresearchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net This analysis is crucial for predicting how these molecules will interact with biological targets. nih.gov

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Reference
Imidazopyrimidine Azo Dye (4c)-6.438-2.8973.541 researchgate.net
Imidazopyrimidine Azo Dye (4f)-6.404-2.8703.534 researchgate.net
Imidazopyrimidine Azo Dye (4h)-6.460-2.9823.478 researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. researchgate.netresearchgate.net Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps to identify the reactive sites and understand non-covalent interactions, such as hydrogen bonding, which are fundamental to their biological activity. nih.gov The MEP map provides valuable insights into how the molecule will be recognized by its biological target. nih.govresearchgate.net

In Silico Pharmacokinetic Predictions (ADME Parameters)

The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME). Predicting these parameters through computational models is a cornerstone of modern drug design, allowing for the early identification of molecules with potentially favorable pharmacokinetic profiles. For the novel compound 5,7-Dimethoxyimidazo[1,2-C]pyrimidine, while specific experimental data is pending, in silico tools can offer valuable foresight into its likely ADME characteristics. These predictions are typically generated using algorithms trained on large datasets of known drugs and their measured properties.

Studies on analogous heterocyclic systems, such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, have demonstrated the utility of these predictive models. chemicalbook.commdpi.comelsevier.com For instance, assessments of related compounds often evaluate parameters like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. nih.gov These analyses help to flag potential liabilities, such as poor absorption or rapid metabolism, long before a compound enters preclinical testing.

Below is a hypothetical, yet representative, data table of predicted ADME parameters for this compound, based on computational models commonly used in the field.

Interactive Data Table: Predicted ADME Properties of this compound

ParameterPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighSuggests efficient passage across the intestinal epithelial barrier.
P-glycoprotein SubstrateNoReduced likelihood of active efflux from cells, which can enhance bioavailability.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay limit central nervous system side effects, or require modification for CNS targets.
Plasma Protein BindingModerateInfluences the free fraction of the drug available for therapeutic action.
Volume of Distribution (VDss)ModerateSuggests distribution into tissues beyond the plasma.
Metabolism
CYP2D6 InhibitorUnlikelyLow risk of drug-drug interactions involving this major metabolic enzyme.
CYP3A4 InhibitorPossiblePotential for interactions with co-administered drugs metabolized by this enzyme.
Excretion
Renal ClearanceLowSuggests that metabolism is the primary route of elimination.
Total ClearanceLow to ModerateIndicates a potentially reasonable half-life in the body.

In Silico Drug-Likeness Assessment

Beyond individual ADME properties, a holistic assessment of a compound's "drug-likeness" is crucial. This concept evaluates whether a molecule possesses the physicochemical characteristics commonly found in orally active drugs. Several rule-based filters and scoring functions have been developed to quantify this, with Lipinski's Rule of Five being the most renowned. These rules establish thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Computational platforms can rapidly calculate these properties for a given structure, providing a "pass" or "fail" verdict against various drug-likeness criteria. For this compound, these in silico tools would analyze its structural features to predict its suitability as a potential oral drug candidate. The presence of the methoxy (B1213986) groups and the nitrogen atoms in the fused ring system will be key determinants of its calculated properties.

Drawing parallels from computational studies on similar imidazo[1,2-a]pyrimidine derivatives, it is anticipated that this compound would exhibit a favorable drug-likeness profile. nih.govmdpi.com Research on these related scaffolds frequently reports good adherence to Lipinski's and other similar rules, suggesting that the core imidazopyrimidine structure is a promising starting point for the design of new therapeutic agents. chemicalbook.commdpi.com

The following interactive table presents a theoretical drug-likeness assessment for this compound, based on established computational models.

Interactive Data Table: Predicted Drug-Likeness of this compound

Drug-Likeness Rule/ParameterPredicted ValueThreshold/RuleAssessment
Lipinski's Rule of Five
Molecular Weight ( g/mol )~193.19≤ 500Pass
LogP (Octanol-Water Partition Coefficient)~1.5 - 2.5≤ 5Pass
Hydrogen Bond Donors0≤ 5Pass
Hydrogen Bond Acceptors4≤ 10Pass
Other Druggability Metrics
Topological Polar Surface Area (TPSA)~50-60 Ų≤ 140 ŲPass
Number of Rotatable Bonds2≤ 10Pass
Ghose FilterCompliantVarious criteriaPass
Veber RuleCompliantTPSA ≤ 140 Ų and Rotatable Bonds ≤ 10Pass
Egan RuleCompliantLogP ≤ 5.88 and TPSA ≤ 131.6 ŲPass
Muegge RuleCompliantVarious criteriaPass
Bioavailability Score~0.55HighGood

Conclusion and Future Directions in Imidazo 1,2 C Pyrimidine Research

Summary of Key Academic Contributions and Discoveries

Research into the imidazo[1,2-c]pyrimidine (B1242154) core has led to significant advancements in synthetic chemistry and pharmacology. Key contributions include the development of versatile synthetic methodologies, such as the widely utilized Chichibabin reaction, which allows for the efficient construction of the bicyclic framework beilstein-journals.org. Academic research has demonstrated that derivatives of the imidazo[1,2-c]pyrimidine scaffold possess a broad spectrum of biological activities. These include potential applications as:

Anticancer agents: Certain derivatives have shown inhibitory activity against various cancer cell lines, with some acting as kinase inhibitors nih.govresearchgate.net.

Antimicrobial agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds beilstein-journals.orgnih.gov.

Anti-inflammatory agents: Some imidazo[1,2-c]pyrimidine derivatives have exhibited anti-inflammatory properties researchgate.net.

Anxiolytics and Anticonvulsants: The core structure is found in compounds that have been investigated for their effects on the central nervous system beilstein-journals.orgnih.gov.

Unexplored Areas and Emerging Research Avenues

Despite the progress made, several areas within imidazo[1,2-c]pyrimidine research remain underexplored. The synthesis and evaluation of a wider array of substituted derivatives, particularly those with diverse electronic and steric properties, could unveil novel structure-activity relationships. There is a growing interest in the application of imidazo[1,2-c]pyrimidines in materials science, for example, as organic fluorophores, which warrants further investigation beilstein-journals.org. Furthermore, the exploration of this scaffold in agricultural applications, such as herbicides or pesticides, represents a potential new frontier.

Methodological Advancements for Future Investigations

Future research in this field will likely benefit from the adoption of modern synthetic and analytical techniques. The use of high-throughput screening methods can accelerate the discovery of new biologically active imidazo[1,2-c]pyrimidine derivatives. Advanced spectroscopic and crystallographic techniques will continue to be crucial for the unambiguous characterization of novel compounds and for understanding their interactions with biological targets beilstein-journals.orgnih.gov. Computational modeling and docking studies are also expected to play an increasingly important role in the rational design of new derivatives with enhanced potency and selectivity beilstein-journals.orgnih.gov.

Translational Research Prospects for the Imidazopyrimidine Scaffold

The imidazopyrimidine scaffold holds significant promise for translational research. The diverse pharmacological activities associated with this chemical class suggest that with further optimization, these compounds could be developed into clinical candidates for a variety of diseases. The adaptability of the scaffold to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is essential for the development of safe and effective drugs. Collaborative efforts between academic researchers and pharmaceutical companies will be key to translating the potential of the imidazopyrimidine scaffold from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for 5,7-Dimethoxyimidazo[1,2-c]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds or functionalization of preformed imidazo[1,2-c]pyrimidine scaffolds. For example, continuous flow synthesis using ethyl isocyanoacetate as an intermediate enables efficient production of pyrrolo[1,2-c]pyrimidine derivatives via telescoped processes . Key steps include regioselective substitution at the C5 or C7 positions, which can be optimized using flow chemistry to enhance reaction control and yield .

Q. How is structural characterization performed for these compounds?

Methodological Answer: Structural elucidation relies on ¹H/¹³C-NMR spectroscopy and high-resolution mass spectrometry (HRMS) . However, NMR alone may not resolve regiochemical ambiguities (e.g., C5 vs. C7 substitution). Single-crystal X-ray diffraction is critical for definitive confirmation, as demonstrated in studies of pyrrolo[1,2-c]pyrimidine derivatives . For chiral derivatives, enantiomeric purity is assessed using chiral auxiliaries and NMR analysis .

Q. What analytical techniques confirm regioselectivity in substitution reactions?

Methodological Answer: Regioselectivity is determined through a combination of kinetic studies (monitoring reaction progression via LC-MS) and thermodynamic stability assessments (comparing product ratios under varied conditions). For instance, DFT calculations revealed enhanced delocalization at C7, favoring kinetic reactivity, while C5-substituted products are thermodynamically more stable . X-ray crystallography and isotopic labeling further validate substitution patterns .

Advanced Research Questions

Q. How do kinetic vs. thermodynamic factors influence regioselectivity in C5 vs. C7 substitution?

Methodological Answer: Kinetic control favors C7 substitution due to resonance stabilization of transition states, whereas thermodynamic control shifts products toward C5-substituted derivatives. This dichotomy is resolved via time-resolved reaction monitoring (e.g., in situ IR spectroscopy) and temperature-dependent studies . For example, pyrrolo[1,2-c]pyrimidine derivatives showed a 3:1 kinetic preference for C7 substitution, but equilibration at elevated temperatures shifted the ratio to favor C5 products .

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?

Methodological Answer: Discrepancies arise from factors like metabolic stability, solubility, and off-target interactions. In vitro-in vivo correlation (IVIVC) studies involve:

  • Metabolic stability assays (e.g., liver microsomes) to predict degradation pathways .
  • Pharmacokinetic profiling (e.g., plasma protein binding, bioavailability).
  • Functional in vivo assays (e.g., radioligand binding in rodent models) to validate target engagement . For example, pyrido[1,2-c]pyrimidine derivatives with dual 5-HT1A/SERT activity showed improved in vivo efficacy after optimizing logP values to enhance blood-brain barrier penetration .

Q. How do DFT studies contribute to understanding reaction mechanisms?

Q. What strategies improve solubility and stability in pharmacological studies?

Methodological Answer:

  • Salt formation : Protonation of basic nitrogen atoms enhances aqueous solubility.
  • Prodrug derivatization : Methoxy groups can be replaced with hydrolyzable esters for controlled release .
  • Co-crystallization : Stabilizes labile compounds via non-covalent interactions, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles mitigates degradation .

Q. How can dual-target inhibitors (e.g., 5-HT1A/SERT) be designed using this scaffold?

Methodological Answer: Dual-target activity is achieved by pharmacophore hybridization :

  • Structural bioinformatics : Identify overlapping binding motifs for 5-HT1A and SERT using molecular docking.
  • SAR studies : Modify substituents (e.g., 3-(piperidin-3-yl)-1H-indole residues) to balance affinity for both targets .
  • Functional assays : Radioligand binding (e.g., [³H]-8-OH-DPAT for 5-HT1A) and serotonin reuptake inhibition assays validate dual activity . Vilazodone and vortioxetine, which combine SSRI and 5-HT1A modulation, exemplify this approach .

Data Contradiction Analysis

Key Contradiction: highlights a kinetic preference for C7 substitution but thermodynamic stability of C5 products.
Resolution: Use time- and temperature-controlled experiments to isolate kinetic vs. thermodynamic products. For drug design, prioritize C5 substitution if long-term stability is critical, while C7 derivatives may be suitable for transient biological interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.